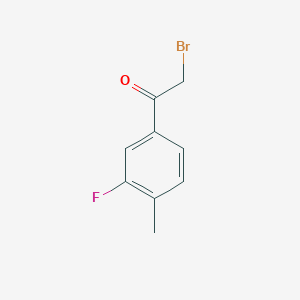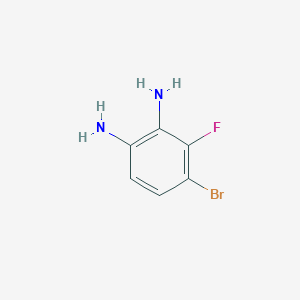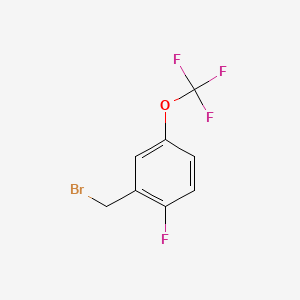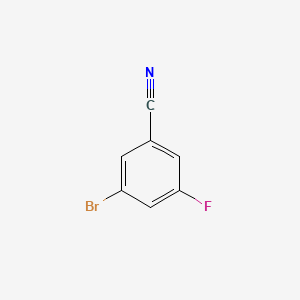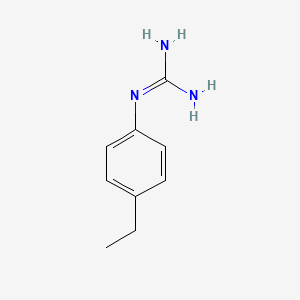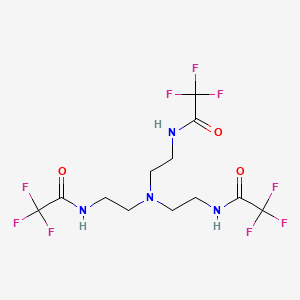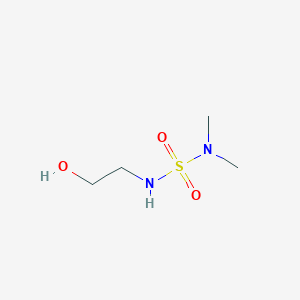
Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl-: is an organosulfur compound characterized by the presence of a sulfonamide functional group
Mécanisme D'action
Target of Action
Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl-, also known as 1-(dimethylsulfamoylamino)-2-hydroxyethane, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid . Folic acid is crucial for the bacteria’s survival as it is needed for the synthesis of nucleic acids and the metabolism of amino acids .
Mode of Action
Sulfonamides, including our compound of interest, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the bacterial synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the production of dihydrofolic acid, a necessary component in the synthesis of folic acid . This disruption in the folic acid pathway leads to a deficiency in the production of essential bacterial nucleic acids and proteins, thereby inhibiting bacterial growth and multiplication .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including our compound, involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, an essential component for bacterial survival, the compound effectively disrupts the life cycle of the bacteria .
Action Environment
The action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as:
RSO2Cl+R2′NH→RSO2NR2′+HCl
A base such as pyridine is often added to absorb the hydrochloric acid generated during the reaction .
Industrial Production Methods: In industrial settings, the production of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Medicine: Sulfamide derivatives are known for their antimicrobial properties and are used in the development of antibiotics.
Industry: In the industrial sector, Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is used in the production of polymers and as a stabilizer in various chemical processes.
Comparaison Avec Des Composés Similaires
Methanesulfonamide: CH3SO2NH2
Benzenesulfonamide: C6H5SO2NH2
Sulfanilamide: C6H4(SO2NH2)NH2
Propriétés
IUPAC Name |
1-(dimethylsulfamoylamino)-2-hydroxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-6(2)10(8,9)5-3-4-7/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPGKVAAISIIFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394735 |
Source


|
| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89846-09-3 |
Source


|
| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

